

Application Notes & Protocols: Caffeic Acid Phenethyl Ester (CAPE) in Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propenyl)-
CAS No.:	3598-26-3
Cat. No.:	B1236252

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Introduction: Caffeic Acid Phenethyl Ester (CAPE) is a potent polyphenolic compound naturally found in honeybee propolis.[1][2][3] It has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, antioxidant, antineoplastic, and neuroprotective effects.[2][4][5] The primary mechanism of action for its anti-inflammatory and anticancer properties is often attributed to its ability to inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B), a key transcription factor involved in inflammatory and immune responses.[1][2] Despite its therapeutic promise, the clinical translation of CAPE is significantly hampered by its poor aqueous solubility (~0.021 mg/mL) and rapid plasma clearance, which collectively lead to low oral bioavailability.[6]

These limitations necessitate the use of advanced drug delivery systems to enhance CAPE's therapeutic efficacy. By encapsulating CAPE within nanocarriers, it is possible to improve its solubility, protect it from premature degradation, prolong its circulation time, and potentially target it to specific disease sites. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the rationale,

formulation protocols, and characterization methods for developing effective CAPE-based drug delivery systems.

Section 1: Physicochemical Properties and Analytical Protocols for CAPE

A thorough understanding of CAPE's fundamental properties is critical for designing an effective delivery system.

Table 1: Physicochemical Properties of Caffeic Acid Phenethyl Ester (CAPE)

Property	Value	Source
IUPAC Name	2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[4]
Molecular Formula	C ₁₇ H ₁₆ O ₄	[3][4]
Molar Mass	284.31 g/mol	[3][4]
Aqueous Solubility	~0.021 mg/mL (Poorly soluble)	[6]
Appearance	White to off-white crystalline solid	
Key Bioactivities	Anti-inflammatory, Antioxidant, Antineoplastic, Neuroprotective	[1][2][4]

Protocol 1: Quantitative Analysis of CAPE using High-Performance Liquid Chromatography (HPLC)

Rationale: An accurate and validated analytical method is the cornerstone of drug delivery research. It is essential for determining drug concentration, calculating encapsulation efficiency, and assessing in vitro release. HPLC with UV detection is the most common and reliable method for quantifying CAPE.[7]

Materials & Equipment:

- High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size)
- CAPE standard (analytical grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Purified water (HPLC grade)
- Acetic acid or Formic acid (HPLC grade)
- Syringe filters (0.22 μ m)

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of Acetonitrile and 0.1% Acetic Acid in water. A common starting ratio is 60:40 (v/v).[7] Filter the mobile phase through a 0.22 μ m filter and degas it before use.
- **Standard Stock Solution Preparation:** Accurately weigh 10 mg of CAPE standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
- **Calibration Curve:** Prepare a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by diluting the stock solution with the mobile phase.
- **Chromatographic Conditions:**
 - Column: C18 reversed-phase column
 - Mobile Phase: Acetonitrile:0.1% Acetic Acid (60:40 v/v)
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μ L
 - Detection Wavelength: 304 nm[8]

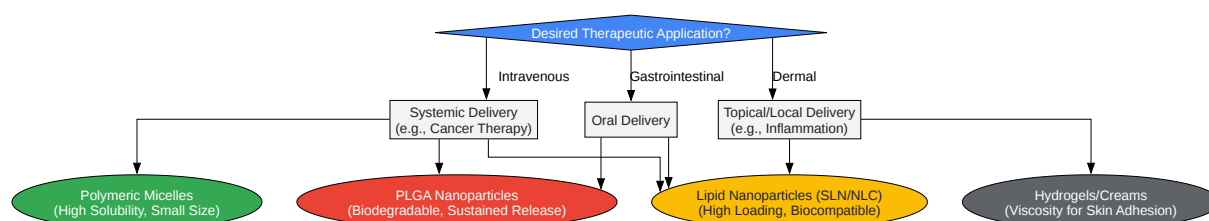
- Column Temperature: 25°C
- Analysis: Inject the standard solutions into the HPLC system and record the peak area for each concentration.
- Data Processing: Plot a calibration curve of peak area versus concentration. The curve should be linear ($R^2 > 0.99$). This curve will be used to determine the concentration of CAPE in unknown samples.[9]

Section 2: Rationale for Encapsulation and System Selection

The primary goal of encapsulating CAPE is to overcome its biopharmaceutical challenges. Nanocarriers can transform the hydrophobic CAPE into a formulation that is dispersible in aqueous media, suitable for administration.

Key Advantages of CAPE Encapsulation:

- Enhanced Solubility: Nanocarriers can solubilize CAPE within their core, increasing its concentration in aqueous environments.[10]
- Improved Stability: The carrier matrix protects CAPE from enzymatic degradation in biological fluids.
- Controlled Release: The formulation can be designed to release CAPE in a sustained manner, maintaining therapeutic concentrations over a longer period.[11][12]
- Targeted Delivery: The surface of nanocarriers can be modified with ligands (e.g., antibodies, peptides) to target specific cells or tissues, such as tumors, thereby increasing efficacy and reducing systemic toxicity.[13][14][15]



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Figure 1: Decision tree for selecting a CAPE drug delivery system.

Section 3: Formulation Protocols for CAPE-Loaded Nanocarriers

The choice of formulation technique is critical and depends on the physicochemical properties of the drug and the chosen carrier materials.

Protocol 2: Preparation of CAPE-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

Rationale: This method is widely used for encapsulating hydrophobic drugs like CAPE into biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA).[16] The process involves forming an oil-in-water (o/w) emulsion and then removing the organic solvent to allow the polymer to precipitate and form nanoparticles.

Materials:

- CAPE
- PLGA (e.g., 50:50 lactide:glycolide ratio)

- Dichloromethane (DCM) or Ethyl Acetate
- Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
- Magnetic stirrer
- Probe sonicator or high-speed homogenizer

Procedure:

- **Organic Phase Preparation:** Dissolve 50 mg of PLGA and 10 mg of CAPE in 2 mL of dichloromethane. Ensure complete dissolution.
- **Aqueous Phase Preparation:** Prepare 10 mL of a 2% (w/v) PVA solution in purified water. PVA acts as a surfactant to stabilize the emulsion.
- **Emulsification:** Add the organic phase dropwise to the aqueous phase under continuous stirring. Immediately after, emulsify the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes on ice) or a high-speed homogenizer. This step is critical for reducing the droplet size, which dictates the final nanoparticle size.[\[16\]](#)
- **Solvent Evaporation:** Transfer the resulting o/w emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate. This process hardens the nanoparticles.
- **Nanoparticle Collection:** Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
- **Washing:** Discard the supernatant (which contains unencapsulated CAPE and excess PVA) and wash the nanoparticle pellet by resuspending it in purified water and centrifuging again. Repeat this washing step twice to ensure the removal of impurities.
- **Final Product:** Resuspend the final pellet in a small volume of water for immediate characterization or freeze-dry it with a cryoprotectant (e.g., trehalose) for long-term storage.

Protocol 3: Preparation of CAPE-Loaded Solid Lipid Nanoparticles (SLNs)

Rationale: SLNs are lipid-based carriers that are solid at room and body temperature, offering good biocompatibility and controlled release for lipophilic drugs.[17][18] High-shear homogenization followed by ultrasonication is a robust method for their production.[19] Nanostructured Lipid Carriers (NLCs), a second generation of these particles, incorporate a liquid lipid into the solid lipid matrix to increase drug loading and prevent drug expulsion during storage.[20][21] The protocol below can be adapted for NLCs by adding a liquid lipid (e.g., Miglyol® 812) to the lipid phase.[22]

Materials:

- CAPE
- Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
- Surfactant (e.g., Poloxamer 188, Tween® 80)
- High-shear homogenizer
- Probe sonicator
- Water bath

Procedure:

- Lipid Phase Preparation: Melt 200 mg of Glyceryl monostearate at a temperature approximately 10°C above its melting point (e.g., 75°C). Dissolve 20 mg of CAPE in the molten lipid.
- Aqueous Phase Preparation: Dissolve a surfactant (e.g., 2% w/v Poloxamer 188) in 20 mL of purified water and heat it to the same temperature as the lipid phase.
- Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., 10,000 rpm for 5 minutes) to form a coarse pre-emulsion.
- Particle Size Reduction: Subject the hot pre-emulsion to probe sonication (e.g., 70% amplitude for 10 minutes) to further reduce the particle size into the nanometer range.

- **Nanoparticle Formation:** Quickly cool the resulting nanoemulsion in an ice bath while stirring. The rapid cooling causes the lipid to recrystallize, entrapping the drug and forming solid nanoparticles.
- **Purification:** The resulting SLN dispersion can be used directly or purified from excess surfactant by dialysis.

Section 4: Characterization of CAPE Formulations

Proper characterization is essential to ensure the quality, stability, and reproducibility of the formulation.

Protocol 4: Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential

Rationale: These parameters are critical for predicting the in vivo fate of nanoparticles. Particle size affects biodistribution and cellular uptake.^[13] PDI measures the width of the size distribution; a PDI < 0.3 is generally considered acceptable for drug delivery. Zeta potential indicates the surface charge, which influences stability (a value of ± 30 mV suggests good colloidal stability) and interaction with biological membranes.

Equipment:

- Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure:

- **Sample Preparation:** Dilute the nanoparticle suspension (e.g., 1:100) with purified water to obtain an appropriate particle concentration for DLS measurement.
- **Measurement:** Transfer the diluted sample to a cuvette.
- **Particle Size and PDI:** Perform the measurement using the DLS module. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates them to particle size.

- Zeta Potential: Perform the measurement using the laser Doppler velocimetry module. The instrument measures the velocity of the particles in an applied electric field to determine their surface charge.
- Analysis: Record the Z-average diameter, PDI, and zeta potential. Perform all measurements in triplicate.[16]

Protocol 5: Quantification of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Rationale: EE% represents the percentage of the initial drug that is successfully entrapped within the nanoparticles, while DL% represents the weight percentage of the drug in the final nanoparticle formulation. These are key indicators of the formulation's efficiency.[23]

Procedure:

- Separation of Free Drug: Take a known volume of the nanoparticle suspension (e.g., 1 mL) and centrifuge it at high speed (e.g., 15,000 rpm for 30 minutes). An alternative is to use centrifugal filter units (e.g., Amicon®) to separate the nanoparticles from the aqueous phase.
- Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated ("free") CAPE. Measure the concentration of CAPE in the supernatant using the HPLC method described in Protocol 1.
- Calculation of Encapsulation Efficiency (EE%):
 - $EE (\%) = [(Total\ amount\ of\ CAPE\ added) - (Amount\ of\ free\ CAPE\ in\ supernatant)] / (Total\ amount\ of\ CAPE\ added) \times 100$ [8]
- Calculation of Drug Loading (DL%):
 - First, determine the total weight of the nanoparticles by freeze-drying a known volume of the purified suspension.
 - $DL (\%) = [(Total\ amount\ of\ CAPE\ added) - (Amount\ of\ free\ CAPE\ in\ supernatant)] / (Weight\ of\ recovered\ nanoparticles) \times 100$ [8]

Table 2: Example Characterization Data for Optimized CAPE Formulations

Formulation	Z-Average Size (nm)	PDI	Zeta Potential (mV)	EE (%)	DL (%)
CAPE-PLGA-NP	163 ± 2	0.119	-34.4 ± 2.5	89 ± 3	15.1 ± 0.8
CAPE-SLN	215 ± 5	0.250	-25.7 ± 1.9	90 ± 4	8.2 ± 0.5
CAPE-NLC	230 ± 6	0.220	-23.1 ± 2.1	93 ± 2	10.5 ± 0.6

Data are presented as mean ± standard deviation (n=3). Example data adapted from sources. [\[16\]](#)[\[22\]](#)

Section 5: In Vitro Performance Evaluation

Protocol 6: In Vitro Drug Release Study using the Dialysis Bag Method

Rationale: This study simulates the release of the drug from the nanocarrier into the systemic circulation. It provides crucial information about the release mechanism and duration, helping to predict in vivo performance. [\[24\]](#)[\[25\]](#)

Materials:

- Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12 kDa)
- Release medium: Phosphate Buffered Saline (PBS), pH 7.4, often with a small amount of a surfactant like Tween® 80 (e.g., 0.5%) to maintain sink conditions for the poorly soluble CAPE.
- Shaking water bath or USP dissolution apparatus

Procedure:

- Preparation: Place a known amount of CAPE-loaded nanoparticle suspension (e.g., equivalent to 2 mg of CAPE) into a pre-soaked dialysis bag. Seal both ends of the bag.
- Release Study: Immerse the sealed bag in a vessel containing a defined volume of release medium (e.g., 100 mL). Place the vessel in a shaking water bath maintained at 37°C and 100 rpm.[8]
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
- Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[24]
- Analysis: Analyze the concentration of CAPE in the collected samples using the HPLC method (Protocol 1).
- Data Analysis: Calculate the cumulative percentage of CAPE released over time. The release data can be fitted to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism (e.g., diffusion, erosion, or a combination).[26][27]

Section 6: Mechanistic Insights into CAPE's Anti-Inflammatory Action

Understanding the molecular target of CAPE is crucial for designing relevant cell-based assays. CAPE's most well-documented effect is the suppression of the NF- κ B signaling pathway, which is constitutively active in many inflammatory diseases and cancers.[28]

Figure 2: Mechanism of CAPE's anti-inflammatory action via inhibition of the NF- κ B pathway.

Section 7: Troubleshooting and Key Insights

Table 3: Common Issues and Solutions in CAPE Formulation Development

Problem	Potential Cause(s)	Suggested Solution(s)
Large Particle Size / High PDI	<ul style="list-style-type: none"> - Insufficient energy during homogenization/sonication. - Polymer/lipid concentration too high. - Ineffective surfactant concentration. 	<ul style="list-style-type: none"> - Increase homogenization speed/time or sonication amplitude. - Optimize (reduce) polymer/lipid concentration. - Screen different surfactants or increase surfactant concentration.[16]
Low Encapsulation Efficiency (EE%)	<ul style="list-style-type: none"> - Poor affinity of CAPE for the core material. - Drug leakage during formulation. - Rapid polymer precipitation. 	<ul style="list-style-type: none"> - For NLCs, increase the proportion of liquid lipid.[20] - Optimize the drug-to-polymer ratio. - Slow down the solvent evaporation rate.
Particle Aggregation	<ul style="list-style-type: none"> - Low zeta potential (insufficient surface charge). - Inappropriate pH or ionic strength of the medium. 	<ul style="list-style-type: none"> - Use a charged surfactant or a polymer with charged end-groups. - Adjust the pH of the aqueous phase. - Add a cryoprotectant before lyophilization.
Burst Release	<ul style="list-style-type: none"> - Drug adsorbed on the nanoparticle surface. - Porous or imperfect nanoparticle matrix. 	<ul style="list-style-type: none"> - Ensure thorough washing of nanoparticles after formulation. - For SLNs, consider aging the dispersion to allow for lipid recrystallization. - Use a higher molecular weight polymer (e.g., PLGA) for a denser matrix.[26]

Conclusion and Future Perspectives

Caffeic Acid Phenethyl Ester holds immense therapeutic potential that is currently constrained by its poor biopharmaceutical properties. The use of drug delivery systems, particularly polymer- and lipid-based nanocarriers, offers a viable and effective strategy to overcome these

limitations. The protocols and guidelines presented in this document provide a robust framework for the rational design, formulation, and evaluation of CAPE-loaded nanoparticles. By systematically optimizing formulation parameters and performing thorough physicochemical and in vitro characterization, researchers can develop stable and effective delivery systems. Future work should focus on scaling up these formulations, evaluating their in vivo pharmacokinetics and efficacy in relevant animal models of cancer and inflammatory diseases, and exploring surface modifications for active targeting to further enhance the therapeutic index of this promising natural compound.

References

- Vertex AI Search, Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prost
- Pharmacia, Caffeic acid phenethyl ester (CAPE): cornerstone pharmacological studies and drug delivery systems, [[Link](#)]
- Pharmacia, Caffeic acid phenethyl ester (CAPE): cornerstone pharmacological studies and drug delivery systems, [[Link](#)]
- MDPI, Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities, [[Link](#)]
- ResearchGate, Caffeic acid phenethyl ester (CAPE): cornerstone pharmacological studies and drug delivery systems, [[Link](#)]
- PubChem, Caffeic Acid Phenethyl Ester, [[Link](#)]
- PubMed, Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities, [[Link](#)]
- NIH, Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application, [[Link](#)]
- AAPS PharmSciTech, In Vitro Dissolution Kinetics of Captopril from Microspheres Manufactured by Solvent Evaporation, [[Link](#)]

- MDPI, Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review, [\[Link\]](#)
- ResearchGate, Polymeric Nanoparticle-encapsulation: a solubility enhancement and targeting strategy for CAPE, [\[Link\]](#)
- ResearchGate, Chemical Structures and properties of Caffeic acid and caffeic acid phenethyl ester., [\[Link\]](#)
- DergiPark, HPLC Assay Method Development and Validation for Quantification of Capecitabine in Tablets and Forced Degradation Samples, [\[Link\]](#)
- Wikipedia, Caffeic acid phenethyl ester, [\[Link\]](#)
- Taylor & Francis Online, Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Fabrication and Functionalization for Impending Therapeutic Applications, [\[Link\]](#)
- ResearchGate, CAPE suppresses the inflammation in the colon. A Colonic tissues slices..., [\[Link\]](#)
- ResearchGate, Caffeic Acid Phenethyl Ester Loaded PLGA Nanoparticles: Effect of Various Process Parameters on Reaction Yield, Encapsulation Efficiency, and Particle Size, [\[Link\]](#)
- ResearchGate, (A) pH-responsive release of CAPE from complex micelles in buffers at..., [\[Link\]](#)
- MDPI, Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives, [\[Link\]](#)
- ACS Publications, Tracing the Architecture of Caffeic Acid Phenethyl Ester Cocrystals: Studies on Crystal Structure, Solubility, and Bioavailability Implications, [\[Link\]](#)
- PubMed, Nanostructured lipid carriers (NLCs) versus solid lipid nanoparticles (SLNs) for topical delivery of meloxicam, [\[Link\]](#)
- Dovepress, Controlled-release nanoencapsulating microcapsules to combat inflammatory diseases, [\[Link\]](#)

- MDPI, Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) Prepared by Microwave and Ultrasound-Assisted Synthesis: Promising Green Strategies for the Nanoworld, [[Link](#)]
- ResearchGate, Drug release profile of nanoparticles loaded with MC and CAPE (A) and..., [[Link](#)]
- MDPI, Application of Polymeric Micelles for Drug and Gene Delivery, [[Link](#)]
- NIH, Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance, [[Link](#)]
- ResearchGate, In vitro release studies of different formulations, [[Link](#)]
- Frontiers, Update on Nanoparticle-Based Drug Delivery System for Anti-inflammatory Treatment, [[Link](#)]
- NIH, Polymeric micelles for drug delivery, [[Link](#)]
- Supplemental Information, Materials and methods Encapsulation efficiency of paclitaxel, [[Link](#)]
- Massive Bio, Polyglutamate Camptothecin, [[Link](#)]
- Creative Biostructure, Liposome Encapsulation Efficiency Determination, [[Link](#)]
- NIH, Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval, [[Link](#)]
- International Journal of Pharmaceutical Compounding, Quality-Control Analytical Methods: High-Performance Liquid Chromatography, [[Link](#)]
- NIH, Targeted Delivery Methods for Anticancer Drugs, [[Link](#)]
- NIH, From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery, [[Link](#)]

- Springer, Methods to Assess in Vitro Drug Release from Injectable Polymeric Particulate Systems, [\[Link\]](#)
- PubMed, Controlled-release Nanoencapsulating Microcapsules to Combat Inflammatory Diseases, [\[Link\]](#)
- Longdom Publishing, Transforming Cancer Therapy with Targeted Drug Delivery Systems, [\[Link\]](#)
- NIH, Smart drug delivery systems for precise cancer therapy, [\[Link\]](#)
- Arhiv za farmaciju, Modeling of in vitro drug release from polymeric microparticle carriers, [\[Link\]](#)
- NIH, Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols, [\[Link\]](#)
- AZoM, HPLC Method Development and Validation for Pharmaceutical Analysis, [\[Link\]](#)
- Fortune Journals, HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil, [\[Link\]](#)
- PubMed, Local drug delivery systems for inflammatory diseases: Status quo, challenges, and opportunities, [\[Link\]](#)
- Journal of Applied Pharmaceutical Science, Nanoparticle: An overview of preparation and characterization, [\[Link\]](#)
- MDPI, Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin, [\[Link\]](#)

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Sources

- [1. Caffeic acid phenethyl ester \(CAPE\): cornerstone pharmacological studies and drug delivery systems \[pharmacia.pensoft.net\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. Caffeic acid phenethyl ester - Wikipedia \[en.wikipedia.org\]](#)
- [4. Caffeic Acid Phenethyl Ester | C₁₇H₁₆O₄ | CID 5281787 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. Caffeic Acid Phenethyl Ester \(CAPE\): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. public.pensoft.net \[public.pensoft.net\]](#)
- [7. dergipark.org.tr \[dergipark.org.tr\]](#)
- [8. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. jasco-global.com \[jasco-global.com\]](#)
- [10. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. dovepress.com \[dovepress.com\]](#)
- [12. Polymeric micelles for drug delivery - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Targeted Delivery Methods for Anticancer Drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. longdom.org \[longdom.org\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. Solid Lipid Nanoparticles \(SLNs\) and Nanostructured Lipid Carriers \(NLCs\): Fabrication and Functionalization for Impending Therapeutic Applications \[ebrary.net\]](#)
- [19. mdpi.com \[mdpi.com\]](#)
- [20. mdpi.com \[mdpi.com\]](#)
- [21. mdpi.com \[mdpi.com\]](#)

- 22. Nanostructured lipid carriers (NLCs) versus solid lipid nanoparticles (SLNs) for topical delivery of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. rsc.org [rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Caffeic Acid Phenethyl Ester (CAPE) in Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236252/docs#application-notes-protocols-caffeic-acid-phenethyl-ester-cape-in-drug-delivery-systems]

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